1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine

Catalog No.
S14628066
CAS No.
M.F
C8H6F6N2S
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phen...

Product Name

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine

IUPAC Name

[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]hydrazine

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(6(4)16-15)17-8(12,13)14/h1-3,16H,15H2

InChI Key

IUOPMBGXTCVCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)NN)C(F)(F)F

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine is an organic compound featuring a hydrazine functional group attached to a phenyl ring that contains both trifluoromethyl and trifluoromethylthio substituents. Its molecular formula is C9H7F6N2SC_9H_7F_6N_2S, and it has a molecular weight of approximately 292.22 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science.

Typical of hydrazines, including:

  • Oxidation: Hydrazines can be oxidized to form azo compounds or hydrazones.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine exhibits promising biological activities due to its unique structure. Compounds with similar trifluoromethyl substituents have been studied for their anticancer, antifungal, and antibacterial properties. The lipophilicity imparted by the trifluoromethyl groups may enhance cellular uptake, making it a candidate for further pharmacological studies.

The synthesis of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine typically involves several steps:

  • Preparation of Trifluoromethylthio Group: This can be achieved through nucleophilic substitution reactions using trifluoromethanesulfenyl chloride on an appropriate phenolic precursor.
  • Formation of Hydrazine: The hydrazine moiety is introduced via the reaction of the corresponding phenyl hydrazine with suitable carbonyl compounds.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Agricultural Chemistry: Potential use in agrochemicals as fungicides or herbicides.
  • Material Science: Application in the development of specialty polymers or coatings due to its unique chemical properties.

Interaction studies involving 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine could focus on its binding affinity to various biological targets, including enzymes and receptors. Investigating its interactions with nucleophiles and electrophiles can provide insights into its reactivity and potential pathways for metabolism.

Several compounds share structural similarities with 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine, including:

Compound NameMolecular FormulaKey Features
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazineC9H7F6N2SC_9H_7F_6N_2STwo trifluoromethyl groups
4-(Trifluoromethyl)phenylhydrazineC7H7F3N2C_7H_7F_3N_2Single trifluoromethyl group
Hydrazine, [4-[(trifluoromethyl)thio]phenyl]C7H7F3N2SC_7H_7F_3N_2STrifluoromethylthio group only
1,2-Bis[3-(trifluoromethyl)phenyl]hydrazineC14H10F6N2C_{14}H_{10}F_{6}N_{2}Multiple trifluoromethyl groups

The uniqueness of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine lies in its combination of two distinct trifluorinated groups, which may enhance its reactivity and biological profile compared to similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

276.01558835 g/mol

Monoisotopic Mass

276.01558835 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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